Cas no 1902960-08-0 (cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate)

Technical Introduction: cis-tert-Butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate is a chiral bicyclic amine derivative with a protected amino group, serving as a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid tetrahydro-2H-pyran scaffold and tert-butoxycarbonyl (Boc) protection enhance stability, facilitating selective functionalization at the amine and carbamate positions. The cis-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis and peptidomimetic design. Its solubility in common organic solvents simplifies handling in multistep reactions. This compound is particularly useful in the development of bioactive molecules, including protease inhibitors and heterocyclic therapeutics, where controlled reactivity and stereointegrity are critical.
cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate structure
1902960-08-0 structure
商品名:cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate
CAS番号:1902960-08-0
MF:C10H20N2O3
メガワット:216.28
CID:5324378
PubChem ID:105532745

cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate 化学的及び物理的性質

名前と識別子

    • cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate
    • tert-Butyl((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
    • tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
    • F90016
    • MFCD33399463
    • tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate
    • SCHEMBL17852667
    • 1951459-69-0
    • trans-3-Amino-4-(Boc-amino)-tetrahydropyran
    • F90015
    • TERT-BUTYL (TRANS-3-AMINOTETRAHYDRO-2H-PYRAN-4-YL)CARBAMATE
    • (3S,4R)-3-Amino-4-(Boc-amino)-tetrahydropyran
    • 1902960-08-0
    • tert-butyl N-[(3S,4R)-3-aminooxan-4-yl]carbamate
    • インチ: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
    • InChIKey: ABPWYJBKUUVONI-YUMQZZPRSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)N[C@H]1CCOC[C@@H]1N

計算された属性

  • せいみつぶんしりょう: 216.14739250g/mol
  • どういたいしつりょう: 216.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1318162-100mg
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
100mg
$270 2024-07-21
eNovation Chemicals LLC
Y1318162-10G
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
10g
$4750 2024-07-21
eNovation Chemicals LLC
Y1318162-100mg
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
100mg
$270 2025-02-25
eNovation Chemicals LLC
Y1318162-10g
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
10g
$4750 2025-02-24
eNovation Chemicals LLC
Y1318162-100mg
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
100mg
$270 2025-02-24
eNovation Chemicals LLC
Y1318162-250MG
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
250mg
$455 2024-07-21
eNovation Chemicals LLC
Y1318162-500MG
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
500mg
$650 2024-07-21
eNovation Chemicals LLC
Y1318162-1G
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
1g
$930 2024-07-21
eNovation Chemicals LLC
Y1318162-1g
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
1g
$930 2025-02-24
eNovation Chemicals LLC
Y1318162-5g
tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate
1902960-08-0 97%
5g
$2795 2025-02-25

cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate 関連文献

cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamateに関する追加情報

Cis-Tert-Butyl (3-Aminotetrahydro-2H-Pyran-4-yl)Carbamate: A Comprehensive Overview

Cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate (CAS No. 1902960-08-0) is a significant compound in the field of pharmaceutical chemistry, known for its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in drug development and biochemical research. The detailed exploration of its chemical structure, synthesis methods, and emerging applications provides a comprehensive understanding of its relevance in modern science.

The molecular structure of cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate consists of a tetrahydro-2H-pyran ring substituted with an amino group at the 3-position and a carbamate group linked to a tert-butyl moiety. This configuration imparts specific steric and electronic characteristics that make it a versatile intermediate in organic synthesis. The presence of the amino group and the carbamate moiety allows for further functionalization, making it a valuable building block for more complex molecules.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities. Cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate is no exception, as it has been investigated for its potential role in the development of novel therapeutic agents. Its ability to act as a precursor for more complex structures has made it a focal point in synthetic chemistry research. The compound's stability under various conditions and its compatibility with multiple reaction pathways further enhance its utility in drug synthesis.

The synthesis of cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate involves several key steps that highlight the ingenuity of modern synthetic methodologies. Typically, the process begins with the preparation of the tetrahydro-2H-pyran ring, which can be achieved through catalytic hydrogenation or other ring-closing reactions. Subsequent substitution at the 3-position with an amino group introduces the necessary functionality for further derivatization. The final step involves the introduction of the carbamate group, often through reactions with isocyanates or carbamates under controlled conditions.

One of the most notable applications of cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate is in the development of bioactive molecules targeting specific biological pathways. Researchers have leveraged its structural features to create derivatives with enhanced pharmacological properties. For instance, modifications at the amino group have led to compounds with improved binding affinity to biological targets, making them promising candidates for drug development. Additionally, the tert-butyl group provides steric hindrance that can modulate metabolic stability and bioavailability, crucial factors in pharmaceutical design.

The growing body of research on cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate underscores its importance in medicinal chemistry. Studies have demonstrated its role in inhibiting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. These findings have opened new avenues for therapeutic intervention, with researchers exploring its potential as a lead compound or intermediate in drug discovery programs. The compound's versatility and adaptability make it a valuable asset in the quest for novel treatments.

Advances in computational chemistry have further enhanced the understanding of cis-tert-butyl (3-amino-tetrahydro-H-pyran)-4-carbamate's reactivity and interactions. Molecular modeling techniques have been employed to predict how this compound might behave in different biochemical environments, providing insights into its mechanism of action. These computational studies complement experimental approaches, allowing researchers to design more targeted experiments and optimize synthetic routes efficiently.

The future prospects for cis-tert-butyl (3-amino-tetrahydro-H-pyran)-4-carbamate are promising, with ongoing research expected to uncover new applications and refine existing ones. As synthetic methodologies continue to evolve, so too will our ability to harness this compound's potential fully. Collaborative efforts between academia and industry are likely to drive innovation, leading to groundbreaking discoveries that could revolutionize various fields within pharmaceutical science.

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